molecular formula C26H21ClO4 B11153089 2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(3-phenoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11153089
M. Wt: 432.9 g/mol
InChI Key: XUFJSNLZQGLUON-UHFFFAOYSA-N
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Description

2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of chromenes and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorochromene with 3-phenoxybenzyl alcohol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[(3-phenoxyphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific combination of chromene and phenoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21ClO4

Molecular Weight

432.9 g/mol

IUPAC Name

2-chloro-3-[(3-phenoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C26H21ClO4/c27-23-14-22-20-11-4-5-12-21(20)26(28)31-24(22)15-25(23)29-16-17-7-6-10-19(13-17)30-18-8-2-1-3-9-18/h1-3,6-10,13-15H,4-5,11-12,16H2

InChI Key

XUFJSNLZQGLUON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5)Cl

Origin of Product

United States

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